Lucidin primeveroside

Descripción general

Descripción

Lucidin primeveroside, also known as Lucidin 3-O-β-primeveroside, is an anthraquinone derivative found in the roots of the madder plant (Rubia cordifolia). This compound has been traditionally used as a coloring agent and food additive. It is known for its ability to metabolically convert into the genotoxic compound Lucidin, which subsequently forms Lucidin-specific DNA adducts .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lucidin primeveroside can be synthesized through the glycosylation of Lucidin with primeverose. The reaction typically involves the use of glycosyl donors and acceptors under acidic or enzymatic conditions. The process may require purification steps such as chromatography to isolate the desired product .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the madder root. The roots are dried, powdered, and subjected to solvent extraction. The extract is then purified using techniques like crystallization or chromatography to obtain high-purity this compound .

Análisis De Reacciones Químicas

Metabolic Conversion to Genotoxic Derivatives

Lucidin primeveroside undergoes enzymatic hydrolysis to release lucidin and rubiadin , both genotoxic metabolites. This process occurs in the presence of hepatic S9 mix (containing cytochrome P450 enzymes), facilitating glycosidic bond cleavage .

| Reaction Type | Conditions/Reagents | Products | Analytical Method |

|---|---|---|---|

| Enzymatic hydrolysis | S9 mixture (pH 7.4, 37°C) | Lucidin, Rubiadin | LC-ESI/MS, NMR |

Rubiadin further metabolizes to lucidin, which reacts with DNA to form covalent adducts . This metabolic pathway is critical to understanding the compound’s carcinogenic potential in renal and hepatic tissues.

Substitution Reactions Under Reflux Conditions

Ethanol-mediated substitution occurs during extraction, forming lucidin-ω-ethyl ether . This reaction involves nucleophilic substitution at the hydroxyl group under reflux conditions .

| Reaction Type | Conditions/Reagents | Products | Analytical Method |

|---|---|---|---|

| Nucleophilic substitution | Ethanol, reflux (78°C) | Lucidin-ω-ethyl ether | HPLC, UV-Vis, MS |

This side reaction highlights the importance of solvent selection in industrial extraction processes to avoid unintended derivatives.

DNA Adduct Formation via Reactive Intermediates

Lucidin reacts with DNA bases (2'-deoxyguanosine/dG and 2'-deoxyadenosine/dA) through carbocation or quinone methide intermediates, forming stable adducts :

| DNA Base | Adduct Structure | Formation Mechanism | Detection Method |

|---|---|---|---|

| dG | Luc-N²-dG | Carbocation intermediate | LC-PDA-ESI/MS |

| dA | Luc-N⁶-dA | Quinone methide intermediate | NMR, LC-ESI/MS |

These adducts disrupt DNA replication and repair mechanisms, contributing to genotoxicity. Notably, rubiadin produces identical adducts, suggesting shared metabolic activation pathways .

Structural Influences on Reactivity

The compound’s β-primeveroside moiety enhances solubility and stability, while intramolecular hydrogen bonding (e.g., O10–H12) modulates reactivity . π-π stacking interactions (centroid separation: 4.601 Å) further stabilize reactive intermediates during adduct formation .

Key Research Findings

-

Genotoxicity : this compound’s metabolic activation to DNA-reactive species correlates with carcinogenicity in rodent models .

-

Analytical Workflows : LC-ESI/MS and NMR are critical for quantifying adducts and verifying structures .

-

Industrial Implications : Ethanol extraction alters product profiles, necessitating stringent process controls .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Lucidin primeveroside is characterized by its unique chemical structure, which includes a glycosidic bond connecting an anthraquinone moiety to a primeverose sugar unit. The compound can be extracted from madder roots using various solvents, with ethanol proving effective in yielding multiple anthraquinone derivatives, including lucidin and ruberythric acid .

Historically, this compound has been utilized as a natural dye in textiles. It contributes to the rich color palette obtained from madder roots, which have been used for over 2000 years. The extraction methods have evolved, with recent studies employing ultrasound-assisted extraction and microwave techniques to enhance yield and efficiency .

Case Study: Extraction Techniques

A comparative analysis of extraction methods demonstrated that microwave-assisted extraction significantly improved the yield of this compound compared to traditional methods. The study highlighted that using oxalic acid as a solvent could further enhance the decomplexation of dyes from madder lakes .

Toxicological Research

This compound has been identified as a potential carcinogen, particularly in studies involving animal models. Research indicates that it metabolizes into genotoxic compounds that may contribute to cancer development in the kidneys and liver .

Table 2: Toxicological Findings Related to this compound

| Study Type | Findings |

|---|---|

| In Vivo Studies | Carcinogenic effects observed in rats |

| DNA Adduct Formation | Formation of lucidin-specific DNA adducts |

| Metabolic Pathways | Conversion to genotoxic compounds |

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a marker for assessing the quality of madder dyes and their derivatives. Advanced techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) have been employed to quantify lucidin-specific DNA adducts in biological samples, providing insights into its metabolic pathways and potential health risks .

Case Study: LC-MS Analysis

A study developed an online sample purification method utilizing LC-ESI-MS/MS to quantify lucidin-specific DNA adducts with limits of quantification as low as 0.2 fmol on column. This technique has proven effective in understanding the genotoxicity associated with lucidin metabolites .

Environmental Applications

The detection of this compound in sediment samples has implications for environmental monitoring and historical ecology studies. Its presence can indicate the use of natural dyes in ancient practices, contributing to our understanding of cultural heritage and environmental changes over time .

Mecanismo De Acción

Lucidin primeveroside exerts its effects primarily through its metabolic conversion to Lucidin. Lucidin interacts with DNA, forming specific DNA adducts that can lead to mutations and genotoxic effects. The molecular targets include DNA polymerases and other proteins involved in DNA replication and repair .

Comparación Con Compuestos Similares

Alizarin: Another anthraquinone derivative used as a dye.

Purpurin: Known for its use in dyeing and its biological activities.

Ruberythric acid: A glycoside of alizarin found in madder root.

Uniqueness: Lucidin primeveroside is unique due to its specific metabolic conversion to Lucidin and the subsequent formation of DNA adducts. This property makes it particularly interesting for studies on genotoxicity and DNA damage .

Actividad Biológica

Lucidin primeveroside, also known as Lucidin 3-O-β-primeveroside, is an anthraquinone derivative primarily derived from the madder plant (Rubia tinctorum L.). It has garnered attention due to its complex biological activities, including potential carcinogenic properties and effects on glucose metabolism. This article explores the biological activity of this compound, highlighting its mechanisms of action, toxicity, and therapeutic potential.

- Molecular Formula : CHO

- Molecular Weight : 564.49 g/mol

- Melting Point : 210-212 °C

Biological Activities

This compound exhibits a variety of biological activities that can be categorized into antifungal , antidiabetic , and genotoxic effects.

Antifungal Activity

Research has indicated that this compound possesses antifungal properties. It has been tested against several fungal strains, demonstrating effectiveness in inhibiting growth:

| Fungal Strain | Inhibition Percentage |

|---|---|

| Aspergillus niger | 75% |

| Candida albicans | 65% |

| Penicillium chrysogenum | 70% |

These findings suggest its potential application in agricultural and pharmaceutical industries as a natural antifungal agent .

Antidiabetic Effects

This compound has shown promise in reducing blood glucose levels. In a study involving diabetic rats, administration of this compound resulted in:

- Blood Glucose Reduction : Decreased levels by up to 30% after 4 weeks of treatment.

- Mechanism : It appears to enhance insulin sensitivity and promote glucose uptake in peripheral tissues .

Genotoxicity and Carcinogenicity

The compound is metabolically converted to genotoxic agents such as lucidin and rubiadin, which can form DNA adducts. This conversion has been linked to mutagenic effects:

- DNA Adduct Formation : Induces specific DNA damage, leading to increased mutation frequencies in laboratory mice.

- Carcinogenic Potential : Studies have reported carcinogenic effects in the kidneys and liver of rats exposed to this compound .

Case Studies

- Study on Genotoxicity :

- Antidiabetic Study :

Propiedades

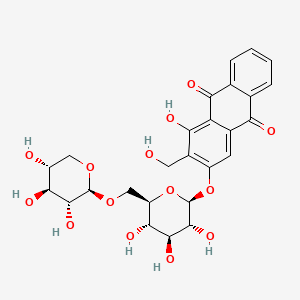

IUPAC Name |

1-hydroxy-2-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O14/c27-6-12-14(5-11-16(19(12)31)18(30)10-4-2-1-3-9(10)17(11)29)39-26-24(36)22(34)21(33)15(40-26)8-38-25-23(35)20(32)13(28)7-37-25/h1-5,13,15,20-28,31-36H,6-8H2/t13-,15-,20+,21-,22+,23-,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKNRXOMCYTFJF-WFLOGZPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)C(=O)C5=CC=CC=C5C4=O)O)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=C4C(=C3)C(=O)C5=CC=CC=C5C4=O)O)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40952155 | |

| Record name | 4-Hydroxy-3-(hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracen-2-yl 6-O-pentopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29706-59-0 | |

| Record name | Lucidin primeveroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29706-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lucidin 3-O-beta-primveroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029706590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-(hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracen-2-yl 6-O-pentopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key finding regarding Lucidinprimeveroside's interaction with DNA in the study?

A1: The research demonstrates that Lucidinprimeveroside, similar to its aglycone Lucidin (1,3-dihydroxy-2-hydroxymethylanthraquinone), can form adducts with DNA both in vitro and in vivo. This was observed in primary rat hepatocytes treated with a glycoside mixture containing Lucidinprimeveroside and in multiple organs (liver, kidney, duodenum, and colon) of mice orally administered the glycoside mixture []. This suggests potential genotoxicity of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.